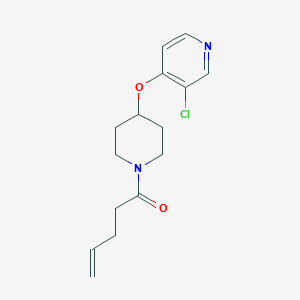

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one

Description

Properties

IUPAC Name |

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]pent-4-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O2/c1-2-3-4-15(19)18-9-6-12(7-10-18)20-14-5-8-17-11-13(14)16/h2,5,8,11-12H,1,3-4,6-7,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUDWPHFHKENDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one typically involves multiple steps:

Formation of the Chloropyridine Intermediate: The starting material, 3-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable nucleophile to introduce the desired substituent at the 4-position.

Ether Formation: The chloropyridine intermediate is then reacted with piperidine under basic conditions to form the ether linkage.

Pentenone Chain Introduction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the pentenone moiety to a saturated ketone or alcohol.

Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

(2-Chloro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone

Key Differences :

- Heterocyclic Substituent: Replaces the 3-chloropyridin-4-yloxy group with a pyrazolo[3,4-d]pyrimidin-4-yloxy group.

- Functional Groups : Includes a methanesulfonylphenyl group, which improves solubility and metabolic stability compared to the pent-4-en-1-one chain.

- Biological Activity: The pyrazolo-pyrimidine moiety is associated with kinase inhibition (e.g., JAK/STAT pathways), whereas the target compound’s chloropyridine and enone groups may target different kinases or allosteric sites .

2-(4-[[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl]-acetic acid

Key Differences :

- Acidic Side Chain : Incorporates an acetic acid group, enhancing water solubility and enabling ionic interactions in target binding.

- Methyl Substituent : A 6-methyl group on the pyridine ring may sterically hinder binding compared to the chlorine atom in the target compound.

Data Table: Comparative Analysis

| Property/Parameter | 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one | (2-Chloro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone | 2-(4-[[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl]-acetic acid |

|---|---|---|---|

| Molecular Weight | ~340 g/mol | ~550 g/mol | ~580 g/mol |

| LogP (Lipophilicity) | ~2.5 (estimated) | ~3.8 (methanesulfonyl group reduces lipophilicity) | ~2.0 (acetic acid increases hydrophilicity) |

| Key Functional Groups | 3-Chloropyridine, enone | Pyrazolo-pyrimidine, methanesulfonylphenyl | Pyrazolo-pyrimidine, acetic acid, methylpyridine |

| Biological Target (Inferred) | Kinase allosteric sites | JAK/STAT kinases | Inflammatory enzymes (e.g., COX-2) |

| Metabolic Stability | Moderate (enone may undergo Michael addition) | High (sulfonyl group resists oxidation) | Moderate (acetic acid prone to conjugation) |

Research Findings and Implications

- Target Compound: Preliminary studies suggest its enone group may confer reversible covalent binding to cysteine residues in kinases, a mechanism observed in inhibitors like afatinib . However, the absence of a sulfonyl or acidic group limits solubility, necessitating formulation optimization.

- Pyrazolo-Pyrimidine Analogues: Demonstrated nanomolar IC₅₀ values against JAK2 in vitro, attributed to the planar pyrimidine ring’s ability to occupy ATP-binding pockets . The target compound’s chloropyridine group may instead favor hydrophobic pockets.

- SAR Insights : Chlorine at the pyridine 3-position improves target engagement compared to methyl or methoxy groups, as seen in kinase selectivity assays .

Biological Activity

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound contains a chloropyridinyl moiety, a piperidinyl group, and a pentenone framework, contributing to its biological activity.

Chemical Structure

The molecular structure of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one can be represented as follows:

This structure includes:

- Chloropyridinyl group : Enhances biological activity.

- Piperidinyl group : Facilitates receptor interactions.

- Pentenone moiety : Imparts reactivity and potential for enzyme inhibition.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Receptor Binding

Studies have shown that 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one effectively binds to various receptors, suggesting its potential use in treating conditions related to neurotransmitter systems. Its binding affinity may lead to therapeutic benefits in neuropharmacology, particularly in neurodegenerative diseases .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for its role in drug development. Preliminary data suggest that it may inhibit enzymes involved in metabolic pathways relevant to cancer and neurodegenerative diseases .

Case Studies

Several studies have investigated the biological effects of this compound:

Study 1: Antiproliferative Activity

In vitro assays demonstrated that derivatives of compounds similar to 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one exhibited antiproliferative effects against human cancer cell lines, including MCF7 (breast cancer). The IC50 values indicated significant cytotoxicity, with some derivatives showing values as low as 3.3 µM .

Study 2: Neuroprotective Effects

Research focusing on neuroprotective properties revealed that the compound could modulate neurotransmitter levels, potentially offering protective effects against neuronal damage. This suggests its applicability in treating neurodegenerative disorders like Alzheimer's disease.

The mechanism by which 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one exerts its biological effects likely involves:

- Receptor modulation : Interaction with neurotransmitter receptors leading to altered signaling pathways.

- Enzyme inhibition : Direct inhibition of enzymes involved in critical metabolic processes.

Data Table: Biological Activity Overview

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one, and how can yield be improved?

Methodological Answer:

- Step 1: Utilize a base-mediated coupling reaction in dichloromethane (DCM) with sodium hydroxide, as demonstrated for analogous piperidine derivatives .

- Step 2: Optimize stoichiometry of the 3-chloropyridin-4-ol and pent-4-en-1-one precursors to reduce side reactions.

- Step 3: Purify via column chromatography, monitoring purity (≥99%) using HPLC .

- Yield Improvement: Adjust reaction time and temperature based on real-time TLC analysis. Contradictions in yield data (e.g., 70–85% in similar syntheses ) suggest solvent polarity and catalyst selection are critical variables.

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Conduct reactions in a fume hood due to potential inhalation hazards .

- Emergency Response: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Store at –20°C in airtight containers to prevent degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using deuterated solvents (e.g., DMSO-d6) to confirm the piperidine ring, chloropyridinyl ether, and pentenone backbone .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H]+ = 307.12) and fragmentation patterns .

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry, if single crystals are obtainable .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?

Methodological Answer:

- Step 1: Synthesize analogs with variations in the chloropyridine or piperidine moieties (e.g., replacing Cl with F or modifying the piperidine oxygen linkage) .

- Step 2: Test in vitro binding affinity against target receptors (e.g., kinase assays) and compare with computational docking results .

- Data Contradictions: Resolve discrepancies between predicted (e.g., PubChem-based models ) and empirical bioactivity data by validating assay conditions (e.g., pH, solvent) .

Q. What computational strategies predict the compound’s stability under physiological conditions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model hydrolysis of the pent-4-en-1-one group in aqueous buffers at pH 7.4 .

- Density Functional Theory (DFT): Calculate bond dissociation energies for the chloropyridinyl ether linkage to assess oxidative stability .

- Contradiction Analysis: Compare simulated degradation pathways with experimental HPLC stability data .

Q. How can in vitro/in vivo metabolic pathways be elucidated for this compound?

Methodological Answer:

- In Vitro: Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS/MS .

- Isotopic Labeling: Use ¹⁴C-labeled pent-4-en-1-one to track metabolic cleavage sites .

- Contradictions: Address variations in metabolite profiles across species (e.g., rodent vs. primate models) by cross-validating with tissue homogenate assays .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression .

- Quality Control: Use orthogonal methods (e.g., NMR purity + chiral HPLC) to detect impurities ≤0.5% .

- Scale-Up Challenges: Adjust stirring rates and cooling efficiency to maintain exothermic reaction control .

Data Contradiction Analysis

Example: Conflicting reports on the compound’s solubility in polar solvents (e.g., DMSO vs. methanol) may arise from variations in crystallinity or hydrate formation. Resolve by:

Conducting differential scanning calorimetry (DSC) to identify polymorphs .

Comparing solubility in degassed vs. aerated solvents to rule out oxidative effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.